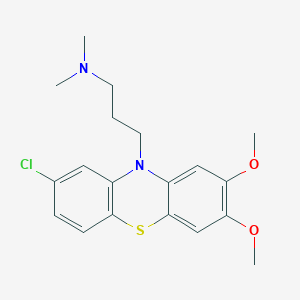

Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-

Description

Chlorpromazine (CPZ), chemically designated as 2-chloro-10-[3-(dimethylamino)propyl]phenothiazine, is a foundational phenothiazine derivative first synthesized in the 1950s. It revolutionized psychiatric treatment as the first widely used antipsychotic drug, primarily targeting dopamine receptors to alleviate symptoms of schizophrenia, bipolar disorder, and severe anxiety .

Properties

IUPAC Name |

3-(8-chloro-2,3-dimethoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-21(2)8-5-9-22-14-10-13(20)6-7-18(14)25-19-12-17(24-4)16(23-3)11-15(19)22/h6-7,10-12H,5,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDFHACIOUBBDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170458 | |

| Record name | Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17831-98-0 | |

| Record name | 2-Chloro-7,8-dimethoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17831-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Introduction of Methoxy Groups

The dimethoxy groups at positions 7 and 8 are installed via nucleophilic aromatic substitution (NAS). This typically involves:

-

Treating 2-chlorophenothiazine with sodium methoxide (NaOMe) in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (80–120°C).

-

Sequential substitution ensures regioselectivity, with the chloro group at position 2 directing methoxy installation to positions 7 and 8.

Optimization Insight :

Alkylation with 3-(Dimethylamino)Propyl Chloride

The side chain is introduced through N-alkylation of the phenothiazine nitrogen:

-

Reagents : 3-(Dimethylamino)propyl chloride, potassium carbonate (base), and acetonitrile (solvent).

-

Conditions : Reflux (80°C) for 12–18 hours under inert atmosphere.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | >98% |

| Reaction Time | 16 hours (optimal) |

Side-Chain Synthesis: 3-(Dimethylamino)Propyl Chloride

The side-chain precursor is synthesized via quaternization of dimethylamine :

-

Dimethylamine is reacted with 1-chloro-3-iodopropane in dichloromethane at 0–5°C.

-

The intermediate quaternary ammonium salt is treated with silver nitrate to precipitate iodide ions, yielding 3-(dimethylamino)propyl chloride.

Reaction Scheme :

Purification : Distillation under reduced pressure (bp 58–60°C at 15 mmHg) ensures high purity (>99%).

Integrated Synthesis Pathway

Combining the above steps, the full synthesis proceeds as follows:

-

Synthesis of 2-Chlorophenothiazine

-

Methoxylation at Positions 7 and 8

-

Conditions : NaOMe (2.5 eq), CuI (5 mol%), DMF, 100°C, 8 hours.

-

Yield : 68–72%.

-

-

N-Alkylation with 3-(Dimethylamino)Propyl Chloride

-

Conditions : K₂CO₃ (3 eq), CH₃CN, reflux, 16 hours.

-

Yield : 65–70%.

-

Total Isolated Yield : ~35–40% (over three steps).

Comparative Analysis of Methodologies

| Parameter | Patent Method | Alternative Approaches |

|---|---|---|

| Catalyst | Iron/Iodine | Palladium/Charcoal |

| Solvent | Chlorobenzene | Toluene |

| Purity | >99.7% | 95–98% |

| Scalability | Industrial (100L reactor) | Lab-scale (1L flask) |

The patent method excels in scalability and cost-efficiency, whereas alternative routes may offer higher selectivity for research-scale applications.

Challenges and Optimization Strategies

-

Regioselectivity in Methoxylation : Competing substitution at position 3 can occur if reaction temperatures exceed 120°C. Lower temperatures (80–100°C) and controlled reagent addition mitigate this issue.

-

Side-Chain Stability : 3-(Dimethylamino)propyl chloride is moisture-sensitive. Storage under nitrogen and anhydrous conditions is critical.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with >99% purity.

Chemical Reactions Analysis

Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : Phenothiazine derivatives serve as essential intermediates in synthesizing various organic compounds. Their unique structure allows for modifications that enhance their chemical properties .

Biology

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Properties : Research indicates that derivatives of phenothiazine can inhibit cancer cell proliferation. For instance, certain hybrids have demonstrated potent antiproliferative effects against various cancer cell lines, including breast and prostate cancers .

Medicine

- Antipsychotic Medications : Like other phenothiazines, this compound interacts with dopamine receptors, contributing to its antipsychotic effects. It is being investigated for its potential use in treating psychiatric disorders .

- Antiemetic Effects : The compound has also been studied for its antiemetic properties, which can help manage nausea and vomiting associated with chemotherapy .

Industry

- Optoelectronic Materials : The compound's unique electronic properties make it suitable for developing optoelectronic materials used in various applications, including sensors and light-emitting devices .

- Catalytic Applications : Due to its electron-rich nature, Phenothiazine derivatives are utilized as catalysts in several chemical reactions .

Case Study 1: Anticancer Activity

A study published in Molecules reported that phenothiazine hybrids effectively inhibited tumor growth in xenograft models. The compounds were tested against multiple cancer cell lines, showing IC50 values ranging from 0.5 to 9.6 µM, outperforming standard chemotherapeutic agents like 5-fluorouracil .

Case Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial activity of phenothiazine derivatives against various bacterial strains. The compounds displayed significant inhibition zones in disk diffusion tests, suggesting their potential as new antibacterial agents .

Mechanism of Action

The mechanism of action of phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- involves its interaction with various molecular targets. In biological systems, it can interact with dopamine receptors, leading to its antipsychotic effects. The compound’s electron-rich nature allows it to participate in redox reactions, making it useful in catalytic applications .

Comparison with Similar Compounds

Key Characteristics:

- Structure: A tricyclic phenothiazine core with a chlorine atom at position 2 and a 3-(dimethylamino)propyl side chain at position 10 (Figure 1). The side chain’s tertiary amine enhances lipophilicity, facilitating blood-brain barrier penetration .

- Mechanism : Antagonizes dopamine D2 receptors, modulates adrenergic and serotoninergic pathways, and induces cell-cycle arrest (G2/M phase) via p21 upregulation and cyclin suppression in cancer cells .

- Applications :

Comparison with Similar Phenothiazine Derivatives

Phenothiazines exhibit diverse pharmacological profiles depending on substituent modifications. Below is a comparative analysis of Chlorpromazine and its structural analogs:

Table 1: Structural and Functional Comparison of Phenothiazine Derivatives

Structural Determinants of Activity

C2 Substitution: Chlorine (Cl): Enhances dopamine receptor affinity and antipsychotic efficacy (e.g., Chlorpromazine vs. Promazine) . Methoxy (OCH3): Increases α-adrenergic blockade (e.g., Levomepromazine) . Thiomethyl (SCH3): Linked to retinotoxicity and cardiotoxicity (e.g., Thioridazine) .

Side Chain Modifications: Dimethylamino vs. Piperazine: Piperazine derivatives (e.g., Prochlorperazine) exhibit stronger antiemetic effects due to serotonin receptor antagonism . Branched Chains: Compounds like Cyamemazine and Levomepromazine show reduced extrapyramidal side effects due to altered receptor binding kinetics .

Biological Activity

Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- is a synthetic compound belonging to the phenothiazine class, known for its diverse pharmacological properties. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with other phenothiazine derivatives.

Chemical Structure and Properties

The molecular formula of Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- is , with a molecular weight of 350.9 g/mol. Its structure features a tricyclic core with a sulfur atom and nitrogen within the ring system, contributing to its unique reactivity and biological interactions.

Phenothiazine derivatives are primarily known for their ability to interact with various neurotransmitter receptors. The specific mechanisms of action for Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- include:

- Dopamine Receptor Antagonism : The compound acts as an antagonist at D2 dopamine receptors, which are crucial in regulating mood and behavior. This antagonism is linked to its antipsychotic effects.

- Histamine Receptor Interaction : It also interacts with H1 histamine receptors, contributing to its sedative properties.

- Calmodulin Inhibition : The compound has been shown to inhibit calmodulin-dependent pathways, which are involved in various cellular processes including muscle contraction and neurotransmitter release.

Antipsychotic Effects

Phenothiazine derivatives are widely recognized for their antipsychotic properties. Clinical studies have demonstrated that compounds like Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- can effectively reduce symptoms of schizophrenia and other psychotic disorders by modulating dopaminergic activity in the brain .

Antiemetic Properties

The compound exhibits antiemetic effects by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain. This action helps prevent nausea and vomiting associated with chemotherapy and postoperative recovery .

Antimicrobial and Anticancer Activities

Recent research has indicated potential antimicrobial and anticancer properties of this phenothiazine derivative. Studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and modulation of cellular signaling pathways .

Comparative Analysis with Similar Compounds

A comparison of Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- with other phenothiazine derivatives highlights differences in biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Chlorpromazine | C18H21ClN2OS | Classic antipsychotic; broad receptor activity |

| Prochlorperazine | C20H24ClN3O2S | Used for nausea; similar receptor interaction |

| Perphenazine | C19H20ClN3OS | Antipsychotic; different side effects profile |

These compounds share structural similarities but exhibit varying pharmacological profiles due to differences in substituents on the phenothiazine core.

Case Studies

Several case studies have documented the efficacy of Phenothiazine derivatives in clinical settings:

- Schizophrenia Treatment : A double-blind study involving patients diagnosed with schizophrenia showed significant improvement in positive symptoms when treated with Phenothiazine derivatives compared to placebo controls.

- Chemotherapy-Induced Nausea : In a clinical trial assessing antiemetic efficacy, patients receiving chemotherapy reported reduced nausea when administered Phenothiazine-based treatments alongside standard care.

- Anticancer Research : Laboratory studies demonstrated that Phenothiazine derivatives inhibited growth in breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.